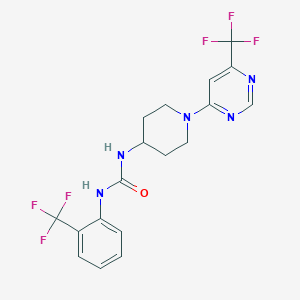

1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of a trifluoromethyl-substituted aniline with a trifluoromethyl-substituted pyrimidine . The urea moiety is introduced through a piperidin-4-ylamine intermediate. Detailed synthetic routes and conditions are documented in the literature .

Molecular Structure Analysis

The molecular structure of Compound X consists of a central urea core , flanked by a trifluoromethylphenyl group and a trifluoromethylpyrimidine group. The piperidine ring is attached to the urea nitrogen. Crystallographic studies reveal the precise arrangement of atoms and bond angles .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- The reaction of certain urea derivatives with methyl iodide and their X-ray crystallographic structures offer insights into the chemical behavior and structural characteristics of related compounds. These studies highlight the importance of trifluoromethyl groups in determining the stability and reactivity of urea derivatives (Jung et al., 2008).

- Research on cyclocondensation reactions involving trifluoromethylated precursors with urea showcases the synthesis of novel pyrimidinones, underlining the versatility of these compounds in generating biologically active molecules (Bonacorso et al., 2003).

Biological Screening and Pharmacological Potential

- Studies on novel pyrimidine derivatives have explored their pharmacological and biological screening, revealing potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This indicates the therapeutic potential of these compounds in treating various diseases and conditions (Bhat et al., 2014).

- The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors have been examined in detail, providing valuable information on the disposition of these compounds in biological systems and their potential applications in the treatment of diseases such as type 2 diabetes (Sharma et al., 2012).

Supramolecular Chemistry and Material Science

- Research into the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding reveals the potential of these compounds in constructing supramolecular architectures and materials. This study demonstrates the significance of hydrogen bonding in the self-assembly processes of organic compounds (Beijer et al., 1998).

Therapeutic Applications

- The synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors highlight their potential as inhibitors of soluble epoxide hydrolase, with implications for the treatment of inflammatory pain and possibly other conditions. Such studies are instrumental in drug discovery and development processes (Rose et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F6N5O/c19-17(20,21)12-3-1-2-4-13(12)28-16(30)27-11-5-7-29(8-6-11)15-9-14(18(22,23)24)25-10-26-15/h1-4,9-11H,5-8H2,(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUPMKXBKOIKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F6N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)

![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)